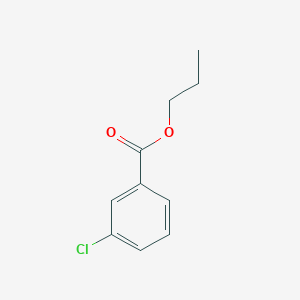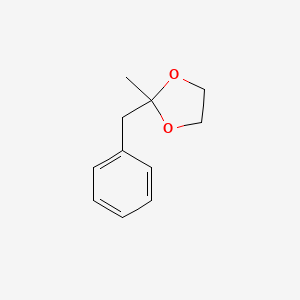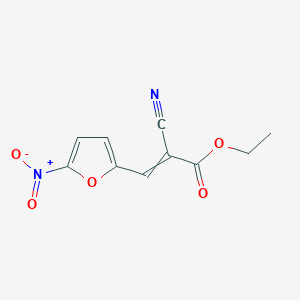
propyl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
propyl 3-chlorobenzoate: is an organic compound with the molecular formula C10H11ClO2 . It is an ester derived from benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 3-chloro propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: propyl 3-chlorobenzoate can be synthesized through the esterification reaction between benzoic acid and 3-chloro-1-propanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: Industrial production of benzoic acid, 3-chloro, propyl ester often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also employ catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions: propyl 3-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield benzoic acid and 3-chloro-1-propanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed:
Hydrolysis: Benzoic acid and 3-chloro-1-propanol.
Reduction: 3-chloro-1-propanol.
Substitution: Substituted propyl benzoates.
Wissenschaftliche Forschungsanwendungen
propyl 3-chlorobenzoate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of benzoic acid, 3-chloro, propyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester may undergo hydrolysis to release benzoic acid and 3-chloro-1-propanol, which can then interact with cellular components and enzymes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, methyl ester: An ester of benzoic acid with a methyl group instead of a 3-chloro propyl group.
Benzoic acid, ethyl ester: An ester of benzoic acid with an ethyl group.
Benzoic acid, 4-chloro, propyl ester: An ester of benzoic acid with a 4-chloro propyl group instead of a 3-chloro propyl group.
Comparison:
- The chlorine atom in the 3-chloro propyl group can participate in additional chemical reactions, such as nucleophilic substitution, which is not possible with methyl or ethyl esters .
- The position of the chlorine atom (3-chloro vs. 4-chloro) can influence the reactivity and biological activity of the compound .
propyl 3-chlorobenzoate: is unique due to the presence of the 3-chloro propyl group, which imparts distinct chemical and physical properties compared to other esters of benzoic acid.
Eigenschaften
CAS-Nummer |
25800-29-7 |
|---|---|
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
propyl 3-chlorobenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3 |
InChI-Schlüssel |
HVJGKIOKRWTZLP-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=CC=C1)Cl |
Kanonische SMILES |
CCCOC(=O)C1=CC(=CC=C1)Cl |
| 25800-29-7 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3R,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1619897.png)
![4-chloro-n-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B1619898.png)









